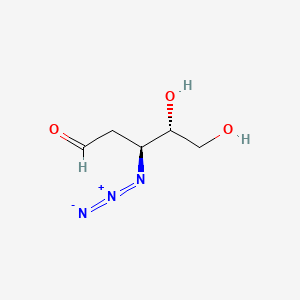

3-Azido-2,3-dideoxy-D-erythropentose

描述

3-Azido-2,3-dideoxy-D-erythropentose: is a five-carbon sugar derivative characterized by the presence of an azido group at the third carbon position and the absence of hydroxyl groups at the second and third carbon positions. This compound is primarily utilized in chemical synthesis, particularly in click chemistry for labeling and functionalization .

作用机制

Target of Action

3-Azido-2,3-dideoxyribose, also known as 3’-azido-3’-deoxythymidine (AZT), primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV-1) . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA .

Mode of Action

The compound interacts with its target by acting as a chain terminator when incorporated into reverse transcripts . This is due to the lack of a 3’-OH group, which prevents the formation of 3’-5’ phosphodiester bonds between the elongating DNA chain and incoming 5’-nucleoside triphosphates . Additionally, nucleoside analogues like AZT can interfere with nucleotide metabolism and promote mutagenesis , thereby increasing their therapeutic index.

Biochemical Pathways

The action of 3-Azido-2,3-dideoxyribose affects the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 3-Azido-2,3-dideoxyribose have been characterized in various studies. It has been found that the half-life, total clearance, and steady-state volume of distribution are similar for both AZT and its analogues . The bioavailability of these nucleosides can be markedly lower at higher doses, possibly indicating the involvement of a saturable absorption mechanism .

Result of Action

The primary result of the action of 3-Azido-2,3-dideoxyribose is the inhibition of HIV-1 replication , leading to a decrease in viral load . This can significantly reduce the progression of HIV-1 infection and improve the patient’s health status.

Action Environment

The action of 3-Azido-2,3-dideoxyribose can be influenced by various environmental factors. For instance, the base component of the compound can influence the resistance mutations selected in HIV-1 . Additionally, the compound’s uptake into cells can be temperature-sensitive , suggesting that environmental temperature could potentially influence its efficacy.

生化分析

Biochemical Properties

3-Azido-2,3-dideoxyribose plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in nucleic acid synthesis. The compound interacts with several enzymes, including reverse transcriptase and DNA polymerase. These interactions are primarily inhibitory, as the incorporation of 3-azido-2,3-dideoxyribose into the growing DNA chain results in chain termination due to the absence of a 3’-hydroxyl group. This property makes 3-azido-2,3-dideoxyribose a potent inhibitor of viral replication, particularly in the context of HIV-1 .

Cellular Effects

The effects of 3-azido-2,3-dideoxyribose on cellular processes are profound. The compound influences cell function by inhibiting DNA synthesis, leading to the cessation of cell division. This inhibition affects various cell types, including rapidly dividing cancer cells and virus-infected cells. Additionally, 3-azido-2,3-dideoxyribose impacts cell signaling pathways and gene expression by interfering with the normal replication and transcription processes . The compound’s ability to induce telomere shortening further contributes to its effects on cellular aging and senescence .

Molecular Mechanism

At the molecular level, 3-azido-2,3-dideoxyribose exerts its effects through several mechanisms. The compound binds to the active site of reverse transcriptase and DNA polymerase, where it is incorporated into the nascent DNA strand. The presence of the azido group at the 3’ position prevents the formation of the phosphodiester bond with the next nucleotide, resulting in chain termination . This mechanism is particularly effective against retroviruses, which rely on reverse transcriptase for replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-azido-2,3-dideoxyribose change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to 3-azido-2,3-dideoxyribose in cell culture studies has shown a gradual reduction in cellular proliferation and an increase in markers of cellular senescence . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 3-azido-2,3-dideoxyribose vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without significant toxicity. At higher doses, 3-azido-2,3-dideoxyribose can induce toxic effects, including hepatotoxicity and myelosuppression . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-Azido-2,3-dideoxyribose is involved in several metabolic pathways. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by polymerases . This phosphorylation is a critical step in the compound’s mechanism of action, as it enables the inhibition of DNA synthesis. Additionally, 3-azido-2,3-dideoxyribose can be metabolized to other derivatives, which may also contribute to its biological effects .

Transport and Distribution

The transport and distribution of 3-azido-2,3-dideoxyribose within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its inhibitory effects on DNA synthesis . The distribution of 3-azido-2,3-dideoxyribose is influenced by its affinity for these transporters and its ability to diffuse across cell membranes .

Subcellular Localization

Within cells, 3-azido-2,3-dideoxyribose is primarily localized in the nucleus, where it interacts with DNA polymerases and reverse transcriptase . The compound’s subcellular localization is critical for its function, as it needs to be in proximity to the enzymes it inhibits. Additionally, 3-azido-2,3-dideoxyribose may be targeted to specific subcellular compartments through post-translational modifications or interactions with other cellular proteins .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3-dideoxy-D-erythropentose typically involves the azidation of a suitable precursor. One common method is the reaction of 2,3-dideoxy-D-erythropentose with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide, on the sugar molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

化学反应分析

Types of Reactions: 3-Azido-2,3-dideoxy-D-erythropentose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), controlled temperature.

Reduction: Hydrogen gas, palladium catalyst.

Click Chemistry: Alkynes, copper(I) catalyst.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: 2,3-dideoxy-D-erythropentose with an amine group.

Click Chemistry Reactions: Triazole derivatives.

科学研究应用

3-Azido-2,3-dideoxy-D-erythropentose has several scientific research applications, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules and functionalization of biomolecules.

Biology: Employed in biochemical research for tracking and analyzing biomolecules through labeling techniques.

Medicine: Investigated for potential use in drug development and delivery systems due to its ability to form stable triazole linkages.

Industry: Utilized in the production of advanced materials and polymers through click chemistry reactions.

相似化合物的比较

2-Azido-2-deoxy-D-glucose: Another sugar derivative with an azido group, used in similar applications.

3-Azido-3-deoxy-D-glucose: Similar structure but with the azido group at a different position.

2,3-Diazido-2,3-dideoxy-D-glucose: Contains two azido groups, offering different reactivity and applications.

Uniqueness: 3-Azido-2,3-dideoxy-D-erythropentose is unique due to its specific structure, which allows for selective reactions in click chemistry. Its absence of hydroxyl groups at positions 2 and 3 provides distinct reactivity compared to other azido sugars, making it valuable for specific synthetic and research applications .

生物活性

3-Azido-2,3-dideoxy-D-erythropentose, also known as 3-Azido-2,3-dideoxyribose, is a significant compound in the field of medicinal chemistry and virology. Its biological activity primarily revolves around its role as a precursor to the antiviral drug AZT (zidovudine), which is used in the treatment of HIV/AIDS. This article explores the compound's biological activity, mechanisms of action, and its implications in research and medicine.

- Molecular Formula : CHNO

- Molecular Weight : 159.14 g/mol

- CAS Number : 138168-21-5

This compound acts primarily as an inhibitor of the reverse transcriptase enzyme in HIV-1. Its mechanism involves:

- Chain Termination : When incorporated into viral DNA during replication, it terminates the chain, preventing further elongation and effectively halting viral replication .

- Inhibition of Viral Replication : The compound disrupts the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle .

In Vitro Studies

Research has shown that this compound exhibits potent antiviral activity against HIV. Key findings include:

- Cell Proliferation : In laboratory settings, prolonged exposure to the compound leads to reduced cellular proliferation and increased markers of senescence in cultured cells.

- Dosage Effects : At low concentrations, it effectively inhibits HIV replication without significant toxicity; however, higher doses can lead to hepatotoxicity and myelosuppression .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Half-life : Similar to AZT, allowing for effective dosing regimens.

- Distribution : The compound is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by polymerases .

Case Studies

- Clinical Application in HIV Treatment :

- Research on Resistance Mutations :

- Investigations into how different base components influence resistance mutations in HIV highlight the importance of this compound in understanding viral adaptation mechanisms.

Research Applications

The compound has broad applications across various fields:

- Medicinal Chemistry : Used as a building block for synthesizing other nucleoside analogs with potential antiviral properties.

- Biochemical Research : Employed for tracking biomolecules through labeling techniques due to its azido group which is amenable to click chemistry reactions .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral Activity | Inhibits HIV reverse transcriptase leading to decreased viral load. |

| Cellular Effects | Reduces proliferation; induces senescence markers in vitro. |

| Dosage Response | Low doses inhibit replication; high doses cause toxicity. |

| Pharmacokinetics | Similar half-life and distribution characteristics to AZT. |

属性

IUPAC Name |

(3S,4S)-3-azido-4,5-dihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXJMDIIXJVIC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key challenges in synthesizing 3-azido-2,3-dideoxy-D-ribose, and how are they addressed in the research?

A: One significant challenge is achieving stereoselectivity during the synthesis of nucleosides using 3-azido-2,3-dideoxy-D-ribose. The research by Chun et al. [] highlights the influence of protecting groups, solvents, and Lewis acid catalysts on the stereochemical outcome of glycosylation reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。